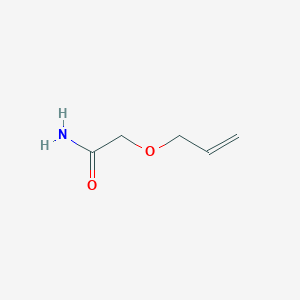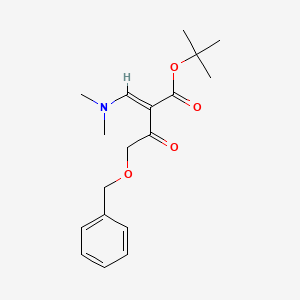
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a dimethylamino methylene group
Métodos De Preparación
The synthesis of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond. The reaction conditions are generally mild, and the reaction proceeds at room temperature.
Análisis De Reacciones Químicas
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the dimethylamino methylene group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be compared with similar compounds such as:
tert-Butyl (E)-4-(benzyloxy)-2-((methylamino)methylene)-3-oxobutanoate: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
tert-Butyl (E)-4-(benzyloxy)-2-((ethylamino)methylene)-3-oxobutanoate: This compound features an ethylamino group, which can affect its reactivity and interactions.
tert-Butyl (E)-4-(benzyloxy)-2-((propylamino)methylene)-3-oxobutanoate: The presence of a propylamino group can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)15(11-19(4)5)16(20)13-22-12-14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3/b15-11+ |
Clave InChI |
OYKWMAYMCZBJOH-RVDMUPIBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
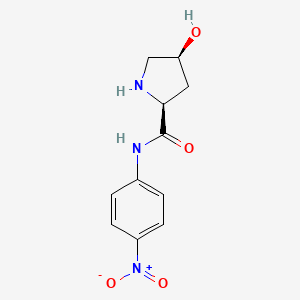
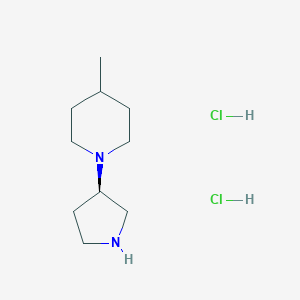
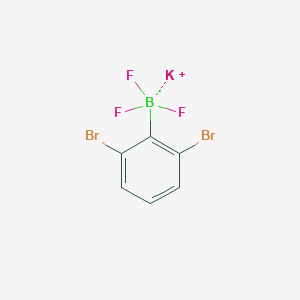
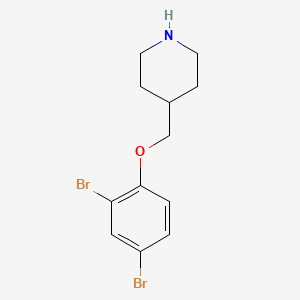
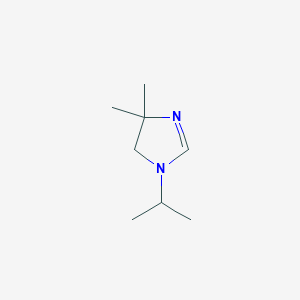
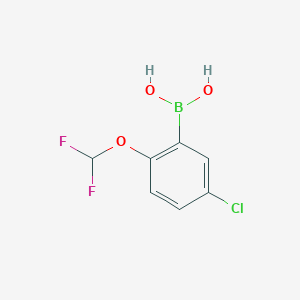

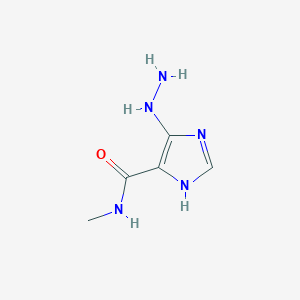
![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
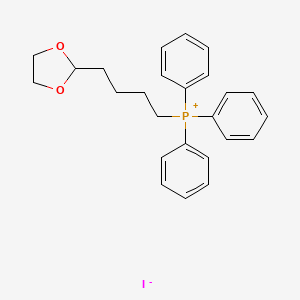

![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
